Bis(2-chloroethyl)amine hydrochloride
Overview
Description
Bis(2-chloroethyl)amine hydrochloride is a cytotoxic metabolite of Cyclophosphamide and a deuterated analog of Nor-nitrogen mustard . It is used as an intermediate in chemical synthesis and as a building block for piperazine derivatives .
Synthesis Analysis
Bis(2-chloroethyl)amine hydrochloride is synthesized by the reaction of diethanolamine and thionyl chloride . The reaction is controlled at a temperature between -4 to -6℃. After the addition is complete, it is stirred at room temperature for 1 hour, heated to 60-65℃, and after all the crystals are precipitated, anhydrous ethanol is added, and it is heated to reflux until it is completely dissolved .
Molecular Structure Analysis
The molecular formula of Bis(2-chloroethyl)amine hydrochloride is C4H10Cl3N . The InChI representation is InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H
. The Canonical SMILES representation is C(CCl)NCCCl.Cl
.
Chemical Reactions Analysis
Bis(2-chloroethyl)amine hydrochloride is mainly used as a pharmaceutical intermediate . It is also used as a starting material to synthesize piperazine derivatives .
Physical And Chemical Properties Analysis
Bis(2-chloroethyl)amine hydrochloride has a molecular weight of 178.48 g/mol . It appears as a white to beige crystalline powder .
Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Bis(2-chloroethyl)amine hydrochloride derivatives of imidazole have been studied for their potential in the development of new antitumor drugs. These derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide and others, have shown interesting properties in the search for compounds with varied biological activities. Some of these compounds have even progressed past the preclinical testing stage, suggesting their potential in therapeutic applications (Iradyan, 2009).
Interaction with Hyperthermia in Cancer Treatment
Studies have explored the interaction of chemotherapeutic drugs, including alkylating agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (related to bis(2-chloroethyl)amine hydrochloride), with hyperthermia (heat treatment) in animals. The antitumor effects of these agents were found to be significantly potentiated by local hyperthermia. For instance, 1,3-bis(2-chloroethyl)-1-nitrosourea showed increased activity at temperatures between 41 and 42°C, suggesting potential application in systemic hyperthermia settings (Marmor, 1979).
Involvement in Radical Scavenging Mechanisms
Research has also delved into the role of bis(2-chloroethyl)amine hydrochloride derivatives like sulfur mustard in radical scavenging mechanisms. A study focused on the toxicology of sulfur mustard, discussing potential salvage mechanisms through which melatonin could neutralize toxic damage induced by sulfur mustard. This highlights the complex biochemical interactions and potential therapeutic interventions involving bis(2-chloroethyl)amine hydrochloride derivatives (Romero, 2020).
Bisphenol A and Environmental Health
While not directly related to bis(2-chloroethyl)amine hydrochloride, studies on compounds like Bisphenol A (BPA) and other environmental estrogens provide context on the broader implications of chemical exposure and its regulation. For instance, research assessing BPA's impact on human and wildlife health, its occurrence in the environment, and the need for a new risk assessment due to widespread human exposure offers insights into the complexities of managing chemical risks and understanding their broader impact (vom Saal & Hughes, 2005).
Safety And Hazards
Bis(2-chloroethyl)amine hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing genetic defects . It is recommended to use personal protective equipment as required and to handle it only in a well-ventilated area or outdoors .
Future Directions
properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZDFSUDFLGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052567 | |
Record name | Bis(2-chloroethyl)amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder with an irritating odor; [Alfa Aesar MSDS] | |
Record name | Bis(2-chloroethyl)amine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20334 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Bis(2-chloroethyl)amine hydrochloride | |
CAS RN |
821-48-7 | |
Record name | Bis(2-chloroethyl)amine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=821-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-chloroethyl)amine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-chloroethyl)amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-chloroethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY407360DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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